molecular formula C14H9ClFN B158768 2-(3-Chloro-4-fluorophenyl)indole CAS No. 1868-88-8

2-(3-Chloro-4-fluorophenyl)indole

Cat. No. B158768
CAS RN: 1868-88-8
M. Wt: 245.68 g/mol
InChI Key: QNYJRNHACDLRSI-UHFFFAOYSA-N
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Description

“2-(3-Chloro-4-fluorophenyl)indole” is a chemical compound with the molecular formula C14H9ClFN . It is a pale cream to pale orange to pale brown crystalline powder .


Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-4-fluorophenyl)indole” can be represented by the SMILES notation: FC1=CC=C (C=C1Cl)C1=CC2=CC=CC=C2N1 . The InChI key for this compound is QNYJRNHACDLRSI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(3-Chloro-4-fluorophenyl)indole” appears as a pale cream to pale orange to pale brown crystalline powder . Its melting point ranges from 163.0 to 171.0°C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “2-(3-Chloro-4-fluorophenyl)indole”, have been reported to possess antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . Indomethacin analogs of 2-(4-(methylsulfonyl)phe-nyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .

Anticancer Activity

Indole derivatives have shown potential in anticancer research . Pyrimidine-derived indole ribonucleosides were synthesized and tested for in vitro antiproliferative effects .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activities . This opens up potential avenues for the use of “2-(3-Chloro-4-fluorophenyl)indole” in HIV research.

Antioxidant Activity

Indole derivatives are known to exhibit antioxidant activities . This suggests that “2-(3-Chloro-4-fluorophenyl)indole” could potentially be used in research related to oxidative stress and related diseases.

Antimicrobial and Antitubercular Activities

Indole derivatives have been found to possess antimicrobial and antitubercular activities . This suggests potential applications of “2-(3-Chloro-4-fluorophenyl)indole” in the development of new antimicrobial and antitubercular drugs.

Antidiabetic and Antimalarial Activities

Indole derivatives have been reported to possess antidiabetic and antimalarial activities . This suggests potential applications of “2-(3-Chloro-4-fluorophenyl)indole” in the treatment of diabetes and malaria.

Industrial Applications

Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed or in contact with skin .

Future Directions

Indole derivatives, such as “2-(3-Chloro-4-fluorophenyl)indole”, have diverse biological activities and hold immense potential for further exploration for new therapeutic possibilities . They are of great interest due to their diverse biological and clinical applications .

properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN/c15-11-7-10(5-6-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYJRNHACDLRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371454
Record name 2-(3-Chloro-4-fluorophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-fluorophenyl)indole

CAS RN

1868-88-8
Record name 2-(3-Chloro-4-fluorophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1868-88-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 2-(3-chloro-4-fluorophenyl)indole reacts with dichlorocarbene in the presence of a phase transfer catalyst?

A1: The research paper [] describes how 2-(3-chloro-4-fluorophenyl)indole undergoes a fascinating ring transformation when treated with dichlorocarbene generated in situ from aqueous KOH and chloroform, using tetrabutylammonium hydrogen sulphate as a phase transfer catalyst. Instead of the expected ring expansion to form a quinoline derivative analogous to other indole substrates, this specific reaction yields 3-chloro-4-[2,2-dichloro-3-oxiranyl]-2-(3-chloro-4-fluorophenyl)quinoline (4). This suggests the reaction proceeds through an alternative pathway, possibly involving the formation of an epoxide intermediate.

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